molecular formula C16H15N5O B2556641 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421462-53-4

2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2556641
CAS No.: 1421462-53-4
M. Wt: 293.33
InChI Key: BQGVFKLBWARASK-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry This compound features a benzamide group linked to a pyrimidine ring, which is further substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine intermediates. One common method involves the reaction of 2-methylimidazole with 2-chloropyrimidine under basic conditions to form the intermediate 2-(2-methyl-1H-imidazol-1-yl)pyrimidine. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-nitro-1H-imidazole-1-acetic acid
  • 1-carboxymethylmetronidazole
  • 2-methyl-1H-imidazole-4-carboxamide

Uniqueness

Compared to similar compounds, 2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-5-3-4-6-14(11)15(22)20-13-9-18-16(19-10-13)21-8-7-17-12(21)2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGVFKLBWARASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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